VX.

Overview

Description

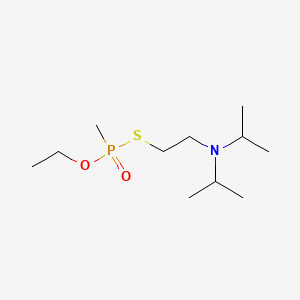

VX. is a highly toxic organophosphorus compound known for its use as a nerve agent. It is an amber-colored, odorless liquid that acts rapidly and is primarily used in military applications. This compound is part of the V-series nerve agents, which are known for their high toxicity and persistence in the environment .

Preparation Methods

The synthesis of VX. involves several steps. One common method is the transesterification of diethyl methylphosphonite with 2-(diisopropylamino)ethanol . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods often involve large-scale chemical reactors and stringent safety protocols due to the compound’s high toxicity .

Chemical Reactions Analysis

VX. undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphonic acids, while reduction may yield phosphonothioates .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of organophosphorus compounds and their interactions with various reagents . In biology, it serves as a model compound for studying the effects of nerve agents on biological systems . In medicine, research focuses on developing antidotes and treatments for poisoning by such nerve agents . Additionally, it has industrial applications in the development of pesticides and other chemical products .

Mechanism of Action

VX. exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of muscles, glands, and central nervous system structures. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are primarily related to neurotransmission .

Comparison with Similar Compounds

VX. is often compared with other nerve agents in the V-series, such as VX and VR-56 . These compounds share similar structures and mechanisms of action but differ in their physical properties and toxicity levels. For instance, VX is known for its high persistence in the environment, while VR-56 has a slightly different chemical structure that affects its volatility and solubility . Other similar compounds include O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate and O,S-diethyl methylphosphonothioate .

Properties

CAS No. |

50782-69-9 |

|---|---|

Molecular Formula |

C11H26NO2PS |

Molecular Weight |

267.37 g/mol |

IUPAC Name |

N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]-N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C11H26NO2PS/c1-7-14-15(6,13)16-9-8-12(10(2)3)11(4)5/h10-11H,7-9H2,1-6H3 |

InChI Key |

JJIUCEJQJXNMHV-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(C)SCCN(C(C)C)C(C)C |

Canonical SMILES |

CCOP(=O)(C)SCCN(C(C)C)C(C)C |

boiling_point |

568 °F at 760 mm Hg decomposes (EPA, 1998) 298 °C |

Color/Form |

Amber-colored liquid Liquid Colorless to straw colored liquid, similar in appearance to motor oil |

density |

1.0083 at 77 °F (EPA, 1998) 1.0083 g/mL at 25 °C |

flash_point |

318.2 °F (EPA, 1998) |

melting_point |

Freezing point below -60° F (EPA, 1998) Below -51 °C |

Key on ui other cas no. |

50782-69-9 65167-63-7 65167-64-8 |

physical_description |

Phosphonothioic acid, methyl-, s-(2-(bis(1-methylethyl)amino)ethyl) o-ethyl ester is an odorless liquid, with an amber color. Used as a quick-acting military chemical nerve agent. Clear, amber-colored, oily liquid. |

solubility |

In water, 30 g/L at 25 °C Dissolves well in organic solvents |

Synonyms |

agent VX EDIM ethyl ((2-(bis(propan-2-yl)amino)ethyl)sulfanyl)(methyl)phosphinate methylphosphonothioate methylphosphonothioic acid S-(2-(bis(1-methylethyl)amino)ethyl) O-ethyl ester O-ethyl S-(2-diisopropylaminoethyl)methylphosphonothioate S-(2-diisopropylaminoethyl)ethylmethylphosphonothioate S-2-diisopropylaminoethyl methyl phosphonothiolate VX |

vapor_density |

9.2 (EPA, 1998) (Relative to Air) 9.2 (Air = 1) |

vapor_pressure |

0.0007 mm Hg at 77 °F (EPA, 1998) 8.78X10-4 mm Hg at 25 °C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.